1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine
Description
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-3-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c1-9-7-16(5-4-15-9)8-10-2-3-11(13)6-12(10)14/h2-3,6,9,15H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFWLAHQFNGEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3-Methylpiperazine
The most common method involves the nucleophilic substitution of 3-methylpiperazine with 4-bromo-2-fluorobenzyl halides (e.g., chloride or bromide). This reaction proceeds via a two-step mechanism:
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Formation of the benzyl halide : 4-Bromo-2-fluorotoluene is brominated or chlorinated using reagents like (N-bromosuccinimide) or .
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Alkylation : The benzyl halide reacts with 3-methylpiperazine in the presence of a base (e.g., ) in polar aprotic solvents like acetonitrile or DMF at 60–80°C.
Reaction Conditions :
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Molar ratio : 1:1 (benzyl halide to 3-methylpiperazine) to minimize dialkylation byproducts.
Mechanistic Insight :
The secondary amine in 3-methylpiperazine attacks the electrophilic carbon in the benzyl halide, displacing the halide ion. Steric hindrance from the 3-methyl group slightly reduces reaction kinetics compared to unsubstituted piperazine.
Alternative Pathways: Reductive Amination
For substrates where benzyl halides are unstable, reductive amination offers a viable route:
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Imine formation : 4-Bromo-2-fluorobenzaldehyde reacts with 3-methylpiperazine in methanol.
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Reduction : Sodium cyanoborohydride () reduces the imine intermediate at pH 4–6.
Advantages :
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Avoids handling reactive benzyl halides.
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Higher selectivity for monoalkylation.
Limitations :
Industrial-Scale Production
Continuous Flow Synthesis
To enhance efficiency, industrial processes employ continuous flow reactors:
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Reactors : Microfluidic channels with immobilized catalysts (e.g., ).
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 75–80% | 85–90% |
| Reaction Time | 12–24 h | 2–4 h |
| Byproduct Formation | 10–15% | 5–8% |
Purification and Salt Formation
The crude product is purified via hydrochloride salt formation:
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Acid treatment : Gaseous HCl is introduced into the reaction mixture in dichloromethane.
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Crystallization : The hydrochloride salt precipitates and is filtered.
Critical Factors :
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HCl concentration : Excess HCl leads to dihydrochloride salts, complicating recrystallization.
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Solvent choice : Ethanol/water mixtures (4:1) optimize crystal size and purity.
Analytical Characterization
Spectroscopic Verification
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
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Heat management : Jacketed reactors maintain temperature uniformity in large batches.
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Catalyst recycling : Pd-based catalysts are recovered via filtration and reused, reducing costs.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo substituent to a hydrogen atom, forming the corresponding dehalogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated piperazine derivatives.
Scientific Research Applications
1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of drug discovery and development.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers of Methylpiperazine
The position of the methyl group on the piperazine ring significantly impacts biological activity:
- 4-Methylpiperazine Derivatives : In COVID-19 PLpro inhibitors, compound 2 (4-methylpiperazine-substituted) exhibited IC₅₀ < 0.015 μM , outperforming 3-methylpiperazine analogs (e.g., compound 15, IC₅₀ > 0.1 μM) due to optimized interactions with the catalytic site .
- 2-Methylpiperazine Derivatives : These often show reduced activity, as steric hindrance disrupts binding in targets like PLpro .
- 3-Methylpiperazine Derivatives : Demonstrated superior selectivity in kinase programs. For example, (S)-3-methylpiperazine derivative 55 achieved PAK4 IC₅₀ = 8 nM with >100-fold selectivity over PAK1, attributed to enhanced torsional strain and pocket probing .
Substituent Variations on the Aromatic Ring
- 4-Bromo-2-fluorobenzyl vs. Other Halogenated Benzyl Groups :
- Gem-Dimethylpiperazine Moieties : In PI3Kδ inhibitors, gem-dimethyl groups improved isoform selectivity (>50-fold) over PI3Kα/β/γ by filling a hydrophobic subpocket .
Pharmacological Profiles
Physicochemical and Metabolic Properties
- Lipophilicity (LogP) : The 4-bromo-2-fluorobenzyl group increases LogP (~3.5) compared to simpler benzyl derivatives (e.g., 4-fluorobenzylpiperazine, LogP ~2.1) .
- Metabolic Stability : The 3-methyl group reduces oxidative metabolism at adjacent positions, as observed in PAK4 inhibitors . In contrast, unsubstituted piperazines (e.g., 1-benzylpiperazine) undergo rapid N-dealkylation .
Key Research Findings
- PAK4 Selectivity : The 3-methyl group induces torsional strain, enabling precise interactions with PAK4’s hinge region while avoiding steric clashes in PAK1 .
- PLpro Inhibition : Position 4-methylpiperazine outperforms 3-methyl analogs due to optimal hydrogen bonding with E167 .
- Safety Profile : 3-Methylpiperazine derivatives generally exhibit lower hepatotoxicity compared to morpholine analogs, as seen in kinase inhibitor programs .
Biological Activity
1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a piperazine ring substituted with a 4-bromo-2-fluorobenzyl group, which contributes to its unique chemical properties. The presence of halogen atoms (bromine and fluorine) on the phenyl ring enhances its binding affinity to various biological targets, making it a candidate for pharmacological applications.
The biological activity of 1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine is primarily attributed to its interaction with specific receptors and enzymes. The halogen substituents can modulate the compound's ability to bind to these targets, potentially leading to various pharmacological effects.
Potential Mechanisms:
- Receptor Modulation : The compound may interact with serotonin and dopamine receptors, which are crucial in regulating mood and anxiety disorders.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit notable antibacterial and antifungal activities. For instance, studies have shown that modifications in the piperazine structure can enhance antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) | Activity |
|---|---|---|---|
| 1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine | S. aureus | 0.0039 - 0.025 | Strong |
| 1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine | E. coli | 0.0039 - 0.025 | Strong |
Case Studies
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Antimicrobial Efficacy Study
- A study evaluated various piperazine derivatives for their antimicrobial properties, highlighting that the introduction of halogen groups significantly improved activity against both Gram-positive and Gram-negative bacteria .
- Results indicated that compounds with bromine and fluorine substituents had lower MIC values compared to their non-substituted counterparts.
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Pharmacological Investigation
- Another investigation focused on the interaction of similar piperazine derivatives with serotonin receptors, suggesting that modifications could lead to enhanced therapeutic effects in treating anxiety disorders.
Q & A
Q. How do researchers design experiments to elucidate the role of the 4-bromo-2-fluorophenyl moiety in the compound’s biological activity?
- Methodology : Analog synthesis replaces bromine/fluorine with other halogens (Cl, I) or hydrogen. Comparative bioassays (e.g., receptor affinity, antimicrobial activity) identify critical substituents. Quantum mechanical calculations (e.g., electrostatic potential maps) correlate electronic effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
